molecular formula C14H17ClO3 B1343597 Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate CAS No. 951889-77-3

Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate

Cat. No. B1343597
M. Wt: 268.73 g/mol
InChI Key: JULVTBIKDWOOTB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents present. The compound contains several functional groups that could potentially react, including the ester group (part of the 5-oxovalerate group) and the aromatic ring (part of the 4-chloro-2-methylphenyl group) .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research on similar compounds has primarily focused on their synthesis and chemical reactivity. For example, studies have explored the synthesis of complex molecules through processes such as aminolysis reactions, which involve the reaction of esters with amine compounds to produce amides and alcohols. Such reactions are significant in the production of pharmaceuticals and fine chemicals (Jansson et al., 2006). Similarly, the synthesis of ethyl 5-chloro-3-phenylindole-2-carboxylate demonstrates the application of acylation and annulation techniques in creating heterocyclic compounds, which are crucial for developing drugs with specific biological activities (Fürstner et al., 2003).

Catalysis and Organic Transformations

Further research has focused on catalysis and organic transformations, highlighting the importance of specific chemical entities in facilitating reactions that are essential for the synthesis of complex organic molecules. The development of catalytic methods for hydrogenation, leading to the formation of enantioselective compounds, showcases the role of chemical intermediates in producing pharmaceutically active molecules with high purity and specificity (Meng et al., 2008).

Biological Activities and Pharmaceutical Applications

Some studies have also explored the biological activities and potential pharmaceutical applications of related compounds. For instance, the evaluation of compounds for their analgesic and anti-inflammatory activities has led to the discovery of new therapeutic agents (Dewangan et al., 2015). This demonstrates the significance of chemical synthesis and modification in the development of drugs that can effectively manage pain and inflammation.

Safety And Hazards

Without specific data, it’s hard to provide accurate safety and hazard information. As with any chemical, it’s important to handle it properly to minimize risk. This includes avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

properties

IUPAC Name

ethyl 5-(4-chloro-2-methylphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO3/c1-3-18-14(17)6-4-5-13(16)12-8-7-11(15)9-10(12)2/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULVTBIKDWOOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401249265
Record name Ethyl 4-chloro-2-methyl-δ-oxobenzenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate

CAS RN

951889-77-3
Record name Ethyl 4-chloro-2-methyl-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-2-methyl-δ-oxobenzenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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